Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate
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Overview
Description
Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate typically involves the esterification of 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major product is 2-(2-oxoethyl)-1-benzofuran-6-carboxylate.
Reduction: The major product is 2-(2-hydroxyethyl)-1-benzofuran-6-methanol.
Substitution: The major products depend on the substituent introduced, such as 2-(2-chloroethyl)-1-benzofuran-6-carboxylate.
Scientific Research Applications
Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylic acid
- Methyl 2-(2-methoxyethyl)-1-benzofuran-6-carboxylate
- Ethyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate
Uniqueness
Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group provides opportunities for further chemical modifications, while the ester group enhances its solubility and stability. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-12(14)9-3-2-8-6-10(4-5-13)16-11(8)7-9/h2-3,6-7,13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPFRZOCARDXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(O2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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